molecular formula C17H23N5S B11567749 N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine

N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine

Cat. No.: B11567749
M. Wt: 329.5 g/mol
InChI Key: NAKPTCJEUFGRFS-UHFFFAOYSA-N
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Description

N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzothiazole ring fused with a triazine ring, which is further substituted with a cycloheptyl group. The intricate structure of this compound makes it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine typically involves multiple steps, starting with the preparation of the benzothiazole and triazine precursors. The cycloheptyl group is introduced through a cyclization reaction, followed by the formation of the triazine ring. The final step involves the coupling of the benzothiazole and triazine intermediates under specific reaction conditions, such as elevated temperatures and the presence of catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, resulting in diverse derivatives of the original compound.

Scientific Research Applications

N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine has several applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the functions of specific biomolecules.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine stands out due to its unique combination of a benzothiazole ring and a triazine ring with a cycloheptyl substitution. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H23N5S

Molecular Weight

329.5 g/mol

IUPAC Name

N-(3-cycloheptyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C17H23N5S/c1-2-4-8-13(7-3-1)22-11-18-16(19-12-22)21-17-20-14-9-5-6-10-15(14)23-17/h5-6,9-10,13H,1-4,7-8,11-12H2,(H2,18,19,20,21)

InChI Key

NAKPTCJEUFGRFS-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)N2CNC(=NC2)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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